molecular formula C15H22N2O2 B14651819 Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl- CAS No. 42948-61-8

Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl-

Katalognummer: B14651819
CAS-Nummer: 42948-61-8
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: MMKFGXSSSRIUQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.2411. It is also known by other names such as malonamide, 2-ethyl-2-phenyl-, ethylphenylmalondiamide, and phenylethylmalonamide . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and two tetramethyl groups attached to the propanediamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- typically involves the reaction of ethylphenylmalonic acid with ammonia or amines under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality control throughout the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups, along with the tetramethyl groups, makes it a versatile compound with diverse applications in various fields .

Eigenschaften

CAS-Nummer

42948-61-8

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

2-ethyl-N,N,N',N'-tetramethyl-2-phenylpropanediamide

InChI

InChI=1S/C15H22N2O2/c1-6-15(13(18)16(2)3,14(19)17(4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3

InChI-Schlüssel

MMKFGXSSSRIUQO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)(C(=O)N(C)C)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.